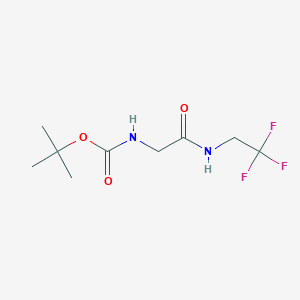

Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate

Descripción general

Descripción

Synthesis Analysis

Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate can be synthesized through a multistep process starting from 2,2,2-trifluoroethylamine.Molecular Structure Analysis

The molecular formula of this compound is C9H15F3N2O3 . The molecular weight is 256.22 .Chemical Reactions Analysis

This compound is an intermediate in organic synthesis and polymerization .Physical and Chemical Properties Analysis

This compound is a relatively stable compound that is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). It has a melting point of 138-140°C and a boiling point of 408.7°C at 760 mmHg. The predicted boiling point is 352.5±42.0 °C and the predicted density is 1.209±0.06 g/cm3 . The predicted pKa is 11.18±0.46 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Intermediate Applications

Synthesis of Advanced Chemical Compounds : Tert-butyl carbamate derivatives, including those with trifluoroethyl groups, play a crucial role as intermediates in the synthesis of complex chemical structures. For example, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a key intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), highlighting its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Role in Photoredox-Catalyzed Reactions : Photoredox-catalyzed amination of specific compounds with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, demonstrates its application in creating novel chemical structures under mild conditions. This method facilitates the assembly of various chemical entities, showcasing the utility of tert-butyl carbamate derivatives in synthetic organic chemistry (Wang et al., 2022).

Synthetic Intermediate in Asymmetric Reactions : The compound has been used as a building block in asymmetric aldol reactions to create optically active compounds. Such syntheses are pivotal in developing novel protease inhibitors, demonstrating its application in creating enantiomerically pure compounds in drug synthesis (Ghosh, Cárdenas, & Brindisi, 2017).

Formation of Carbamates for Glycoconjugates : Tert-butyl carbamates are crucial for glycosylative transcarbamylation, transforming them into anomeric 2-deoxy-2-amino sugar carbamates. This reaction is significant for generating unnatural glycopeptide building blocks, highlighting its role in the synthesis of novel glycoconjugates (Henry & Lineswala, 2007).

Utilization in Chiral Analysis : The compound has been involved in chiral-phase capillary gas chromatography for amino acid enantiomer analysis. This application is crucial for the rapid separation and analysis of amino acid enantiomers, demonstrating its utility in analytical chemistry (Abe et al., 1996).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O3/c1-8(2,3)17-7(16)13-4-6(15)14-5-9(10,11)12/h4-5H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMUNGIIVQNAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylbutanamide](/img/structure/B2982643.png)

![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2982644.png)

![6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2982647.png)

![4-tert-butyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982649.png)

![3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2982652.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2982654.png)

![[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol](/img/structure/B2982658.png)

![Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate](/img/structure/B2982659.png)

![Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2982660.png)